molecular formula C16H16BrN3OS B10869256 2-[(2-bromophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

2-[(2-bromophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B10869256
M. Wt: 378.3 g/mol
InChI Key: WPAWROHNYMLREE-UHFFFAOYSA-N
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Description

2-(2-BROMOBENZOYL)-N-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group and a dimethylphenyl group attached to a hydrazinecarbothioamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOBENZOYL)-N-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Coupling Reaction: The coupling of the bromobenzoyl intermediate with 2,3-dimethylphenyl hydrazinecarbothioamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOBENZOYL)-N-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydrazinecarbothioamide group to other functional groups.

    Reduction: Reduction of the bromobenzoyl group to a benzyl group.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-BROMOBENZOYL)-N-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BROMOBENZOYL)-N-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the hydrazinecarbothioamide backbone can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-BROMOBENZOYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE: Shares a similar bromobenzoyl group but has a piperazine backbone.

    2-BROMO-3-(2,3-DIMETHYLPHENYL)BUTANAL: Contains a bromobenzoyl group and a dimethylphenyl group but differs in the overall structure.

Uniqueness

2-(2-BROMOBENZOYL)-N-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H16BrN3OS

Molecular Weight

378.3 g/mol

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C16H16BrN3OS/c1-10-6-5-9-14(11(10)2)18-16(22)20-19-15(21)12-7-3-4-8-13(12)17/h3-9H,1-2H3,(H,19,21)(H2,18,20,22)

InChI Key

WPAWROHNYMLREE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

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